molecular formula C12H18N4O3S B5985357 N-propan-2-yl-5-(propan-2-ylamino)-2,1,3-benzoxadiazole-4-sulfonamide

N-propan-2-yl-5-(propan-2-ylamino)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B5985357
M. Wt: 298.36 g/mol
InChI Key: XSAUARIYFVMQSV-UHFFFAOYSA-N
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Description

N-propan-2-yl-5-(propan-2-ylamino)-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound with a unique structure that includes a benzoxadiazole ring, sulfonamide group, and isopropyl substituents

Properties

IUPAC Name

N-propan-2-yl-5-(propan-2-ylamino)-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3S/c1-7(2)13-10-6-5-9-11(15-19-14-9)12(10)20(17,18)16-8(3)4/h5-8,13,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAUARIYFVMQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C2=NON=C2C=C1)S(=O)(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propan-2-yl-5-(propan-2-ylamino)-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting with the formation of the benzoxadiazole ring. This can be achieved through the reaction of appropriate aromatic amines with nitrous acid, followed by cyclization. The introduction of the sulfonamide group is usually done via sulfonation reactions, where sulfonyl chlorides react with amines under controlled conditions. The isopropyl groups are introduced through alkylation reactions using isopropyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes often incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-propan-2-yl-5-(propan-2-ylamino)-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The benzoxadiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzoxadiazole ring, leading to a wide range of derivatives.

Scientific Research Applications

N-propan-2-yl-5-(propan-2-ylamino)-2,1,3-benzoxadiazole-4-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: Research explores its potential as a drug candidate for treating various diseases, given its unique structural features.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-propan-2-yl-5-(propan-2-ylamino)-2,1,3-benzoxadiazole-4-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-propan-2-yl-5-(propan-2-ylamino)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its specific combination of functional groups and structural features

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